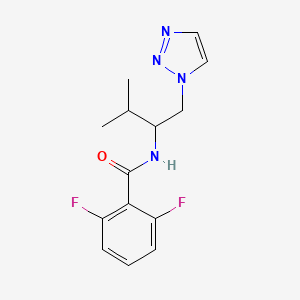

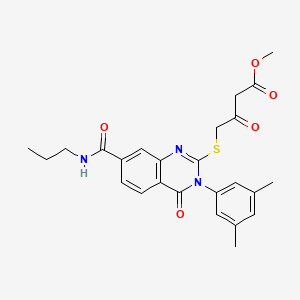

![molecular formula C18H18FN3OS B3003312 N-[4-(2-氟苯基)哌嗪-1-甲硫酰基]苯甲酰胺 CAS No. 881814-87-5](/img/structure/B3003312.png)

N-[4-(2-氟苯基)哌嗪-1-甲硫酰基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide" is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, similar compounds with related structures have been synthesized and studied for various biological activities. For instance, compounds with a piperazine core and fluorophenyl groups have been evaluated for their antimicrobial properties and potential as therapeutic agents for Alzheimer's disease .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the formation of core structures followed by functionalization with various substituents. For example, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives includes cyclization, halogenation, and palladium-catalyzed cross-coupling reactions . Similarly, the synthesis of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides involves the formation of the piperazine moiety and subsequent attachment of the benzamide group .

Molecular Structure Analysis

The molecular structure of compounds related to "N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide" has been elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. For instance, the crystal structure analysis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide revealed the importance of hydrogen bonding in the crystal packing of the compound . Additionally, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, showing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is often explored in the context of their potential biological activities. For instance, piperazine derivatives have been evaluated for their anti-acetylcholinesterase activity, which is relevant for the treatment of Alzheimer's disease . The introduction of various substituents on the benzamide moiety can dramatically enhance the activity of these compounds . Additionally, piperazine-based catalysts have been developed for the enantioselective hydrosilylation of N-aryl imines, demonstrating the versatility of piperazine derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of fluorine atoms and other substituents can affect the lipophilicity, solubility, and overall reactivity of these compounds. The synthesized compounds are typically characterized by their melting points, solubility in various solvents, and stability under different conditions. The antimicrobial studies of some piperazine derivatives have shown that certain compounds exhibit better inhibitory activity than standard drugs, indicating their potential as antimicrobial agents .

科学研究应用

金属配合物形成

N-(4-苯甲酰-哌嗪-1-甲硫酰基)-苯甲酰胺(与 N-[4-(2-氟苯基)哌嗪-1-甲硫酰基]苯甲酰胺类似的化合物)已被用于金属配合物的合成。这些配合物由镍(II)和铜(II)形成,并涉及酮-硫酮到酮-硫醇互变异构的过程,这对于中性双螯合物的形成至关重要。此类配合物在包括催化和材料科学在内的各个领域具有潜在应用 (Mandal, 2018)。

抗病毒和抗菌剂的合成

与 N-[4-(2-氟苯基)哌嗪-1-甲硫酰基]苯甲酰胺在结构上相关的化合物已被合成用于生物学研究,包括用于抗病毒和抗菌活性。例如,哌嗪甲硫酰胺的衍生物已显示出针对烟草花叶病毒 (TMV) 的有希望的抗病毒活性和有效的抗菌活性 (Reddy et al., 2013)。

多巴胺拮抗活性

2-苯基吡咯,N-[4-(2-氟苯基)哌嗪-1-甲硫酰基]苯甲酰胺等取代苯甲酰胺的类似物,已被研究其多巴胺拮抗活性。这些化合物与药效基团连接时,保持多巴胺拮抗活性,表明在神经和精神治疗中具有潜在用途 (van Wijngaarden et al., 1987)。

氟桂利嗪及其衍生物的合成

与 N-[4-(2-氟苯基)哌嗪-1-甲硫酰基]苯甲酰胺相关的化合物已用于合成氟桂利嗪,一种以其血管扩张作用和抗组胺活性而闻名的药物。合成涉及区域选择性金属催化的胺化,表明在药物合成中的潜在应用 (Shakhmaev et al., 2016)。

HIV-1 附着抑制

与 N-[4-(2-氟苯基)哌嗪-1-甲硫酰基]苯甲酰胺在结构上相似的化合物,例如 4-氟-1-(4-苯甲酰哌嗪-1-基)-2-(1H-吲哚-3-基)乙烷-1,2-二酮,已被表征为 HIV-1 附着的抑制剂,干扰病毒 gp120 与宿主细胞受体 CD4 的相互作用。这表明在抗病毒药物开发中的潜在应用 (Wang et al., 2009)。

阿尔茨海默病研究

在阿尔茨海默病研究中,已使用与 N-[4-(2-氟苯基)哌嗪-1-甲硫酰基]苯甲酰胺在结构上相关的选择性血清素 1A 分子成像探针。此类探针与正电子发射断层扫描 (PET) 结合,有助于量化患者活脑中的 5-HT(1A) 受体密度,有助于了解和治疗阿尔茨海默病 (Kepe et al., 2006)。

抗肿瘤酪氨酸激酶抑制

类似的化合物已在慢性粒细胞白血病的背景下进行研究,作为抗肿瘤酪氨酸激酶抑制剂。这些化合物,如氟马替尼,会经历各种代谢转化,突出了它们在癌症治疗中的潜力 (Gong et al., 2010)。

属性

IUPAC Name |

N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS/c19-15-8-4-5-9-16(15)21-10-12-22(13-11-21)18(24)20-17(23)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTZZDHJJURCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

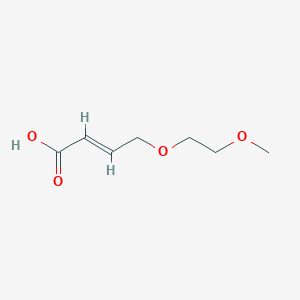

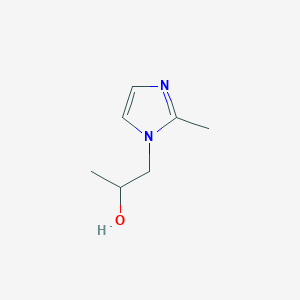

![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)

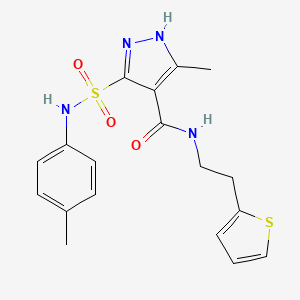

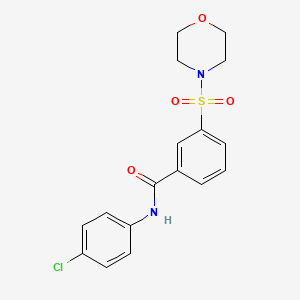

![3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B3003235.png)

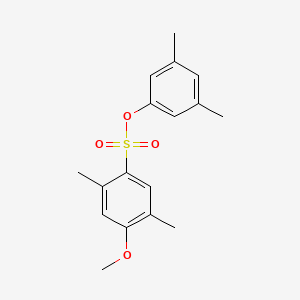

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B3003237.png)

![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)

![(3As,5aS,5bR,9S,11aR,13aR)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,5a-dicarboxylic acid](/img/structure/B3003239.png)

![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)

![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)